5-Difluoromethyl-pyridin-2-ylamine hydrochloride
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Overview
Description
5-Difluoromethyl-pyridin-2-ylamine hydrochloride is a chemical compound with the molecular formula C6H7ClF2N2 and a molecular weight of 180.58 g/mol . It is an off-white solid that is primarily used in research and development, particularly in the field of medicinal chemistry . This compound is significant due to its role as a precursor in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Difluoromethyl-pyridin-2-ylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine, a six-membered heterocyclic compound.
Amination: The amination of the fluorinated pyridine is carried out using ammonia or an amine source under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Difluoromethyl-pyridin-2-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-Difluoromethyl-pyridin-2-ylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Difluoromethyl-pyridin-2-ylamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in neurological pathways.
Pathways Involved: It modulates the activity of neurotransmitter receptors and enzymes, leading to altered signaling pathways in the nervous system.
Comparison with Similar Compounds
Similar Compounds
- 4-Difluoromethyl-pyridin-2-ylamine hydrochloride
- 3-Difluoromethyl-pyridin-2-ylamine hydrochloride
- 2-Difluoromethyl-pyridin-2-ylamine hydrochloride
Uniqueness
5-Difluoromethyl-pyridin-2-ylamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets more effectively compared to its isomers .
Properties
IUPAC Name |
5-(difluoromethyl)pyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2.ClH/c7-6(8)4-1-2-5(9)10-3-4;/h1-3,6H,(H2,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAGIYZIJFXIAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1965308-98-8 |
Source
|
Record name | 2-Pyridinamine, 5-(difluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1965308-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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